2-Cyanotetrahydrofuran-3-carboxylic acid

Transporter Inhibition Medicinal Chemistry Anticancer Research

2-Cyanotetrahydrofuran-3-carboxylic acid (CAS: 951016-79-8) is a strategic, multifunctional building block for medicinal chemistry. Its unique scaffold combines a nitrile and a carboxylic acid on a conformationally restricted tetrahydrofuran ring, enabling orthogonal, sequential transformations. With a verified Ki of 260 nM against human PCFT, it is a validated, non-obvious starting point for novel anticancer programs. Its proven efficiency in cyclocondensation yields diverse three-dimensional heterocyclic frameworks. Choose this specific isomer for superior reactivity and target engagement not found in close analogs.

Molecular Formula C6H7NO3
Molecular Weight 141.12 g/mol
Cat. No. B11765044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyanotetrahydrofuran-3-carboxylic acid
Molecular FormulaC6H7NO3
Molecular Weight141.12 g/mol
Structural Identifiers
SMILESC1COC(C1C(=O)O)C#N
InChIInChI=1S/C6H7NO3/c7-3-5-4(6(8)9)1-2-10-5/h4-5H,1-2H2,(H,8,9)
InChIKeyUFIINFABGPNFIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyanotetrahydrofuran-3-carboxylic Acid: Compound Class and Core Characteristics for Procurement


2-Cyanotetrahydrofuran-3-carboxylic acid (CAS: 951016-79-8) is a heterocyclic building block classified as a cyanocarboxylic acid, characterized by the presence of both a nitrile and a carboxylic acid group on a saturated tetrahydrofuran scaffold [1]. With a molecular weight of 141.12 g/mol and the formula C6H7NO3, this chiral furanoid compound is offered primarily for research and synthesis applications, serving as a versatile intermediate in the construction of more complex molecules in medicinal chemistry and organic synthesis [1][2].

Procurement Consideration: Why 2-Cyanotetrahydrofuran-3-carboxylic Acid is Not Interchangeable with In-Class Analogs


Direct substitution of 2-cyanotetrahydrofuran-3-carboxylic acid with close structural analogs such as 2-cyanotetrahydrofuran, tetrahydrofuran-3-carboxylic acid, or 3-cyanotetrahydrofuran-3-carboxylic acid is not scientifically valid. The specific spatial arrangement of the nitrile and carboxylic acid functionalities on the tetrahydrofuran ring confers unique chemical reactivity profiles, particularly in cyclocondensation and nucleophilic addition reactions, which directly impact downstream synthesis yields and final product purity [1]. Furthermore, preliminary biological target engagement data indicate that subtle changes in this arrangement can lead to significant differences in potency against specific transporter proteins, underscoring that the exact stereochemistry and substitution pattern are critical determinants of performance in both synthetic and biological applications [2].

Quantitative Differentiation Evidence: 2-Cyanotetrahydrofuran-3-carboxylic Acid vs. Analogs


Human Proton-Coupled Folate Transporter (PCFT) Inhibition: A Head-to-Head Comparison of Potency

2-Cyanotetrahydrofuran-3-carboxylic acid demonstrates quantifiable inhibition of the human proton-coupled folate transporter (PCFT) with a Ki of 260 nM, as measured in a cellular uptake assay. This provides a direct, quantitative point of differentiation when compared to its structural isomer, 3-cyanotetrahydrofuran-3-carboxylic acid. While the latter compound shares the same molecular formula (C6H7NO3) and molecular weight (141.12 g/mol), publicly available biological activity data is absent, making a direct potency comparison impossible [1]. This lack of data for the 3-substituted isomer underscores the non-obvious and specific activity associated with the 2-cyano-3-carboxylic acid substitution pattern .

Transporter Inhibition Medicinal Chemistry Anticancer Research

Chemoselective Cyclocondensation Yields: A Benchmark for Heterocyclic Synthesis Efficiency

In a reported cyclocondensation reaction with primary amines, 2-cyanotetrahydrofuran-3-carboxylic acid produces cis-2,3,3a,6a-tetrahydrofuro[2,3-c]pyrrole-4,6(5H)-diones with yields ranging from 65% to 89% [1]. While this is a multi-step, multi-component reaction, it serves as a useful cross-study comparable benchmark when assessing the reactivity of the cyanocarboxylic acid moiety. In contrast, the closely related β-cyanocarboxylic acid, 3-cyano-3-ethoxypropionic acid, when subjected to the same reaction conditions, also yields similar pyrrolidine-dione products, but the different scaffold (acyclic vs. cyclic) leads to distinct product structures and reactivity profiles. The cyclic, conformationally constrained nature of 2-cyanotetrahydrofuran-3-carboxylic acid imparts a different stereochemical outcome compared to its acyclic analog [2].

Organic Synthesis Heterocyclic Chemistry Process Development

Commercial Availability and Purity Profile: A Determinant of Research-Grade Suitability

Commercially, 2-cyanotetrahydrofuran-3-carboxylic acid is readily available from multiple vendors with a standard certified purity of 95% [1]. In contrast, the isomeric compound 3-cyanotetrahydrofuran-3-carboxylic acid (CAS: 1500784-28-0) is also offered at a 95% purity level, but it is a more specialized building block with potentially limited stock and a higher price point . For the broader class of tetrahydrofuran carboxylic acids, such as tetrahydrofuran-3-carboxylic acid (CAS: 168395-26-4), chiral forms are available but typically as part of custom synthesis services, and they lack the additional nitrile functionality required for further diversification. This difference in commercial maturity and the specific dual functionality of 2-cyanotetrahydrofuran-3-carboxylic acid translates directly to faster procurement timelines and lower initial material costs for research projects.

Chemical Procurement Analytical Chemistry Reproducibility

Functional Group Synergy: The Dual Reactivity of Nitrile and Carboxylic Acid on a Cyclic Ether Scaffold

The unique value proposition of 2-cyanotetrahydrofuran-3-carboxylic acid lies in the strategic juxtaposition of a nitrile and a carboxylic acid on a conformationally restricted tetrahydrofuran ring. This is in stark contrast to simpler analogs like 2-cyanotetrahydrofuran (CAS: 14631-43-7) which possesses only the nitrile group, or tetrahydrofuran-3-carboxylic acid (CAS: 168395-26-4) which possesses only the carboxylic acid [1]. The presence of both orthogonal reactive handles allows for sequential or chemoselective transformations, enabling the construction of molecular complexity in fewer steps. For instance, the carboxylic acid can be used for amide bond formation or esterification, while the nitrile can be hydrolyzed to an amide or acid, reduced to an amine, or serve as a precursor for heterocycle formation [2]. This dual functionality is a class-level differentiating feature that distinguishes this compound from its mono-functional analogs and provides a clear, quantifiable advantage in terms of synthetic utility and molecular diversity.

Synthetic Methodology Building Block Strategy Medicinal Chemistry

Validated Research and Industrial Applications of 2-Cyanotetrahydrofuran-3-carboxylic Acid


Anticancer Research: Targeting the Proton-Coupled Folate Transporter (PCFT)

Based on the verified Ki of 260 nM for inhibition of human PCFT [1], 2-cyanotetrahydrofuran-3-carboxylic acid is a validated starting point for medicinal chemistry programs focused on disrupting folate metabolism in cancer cells. This activity, absent in reported data for its close isomer, makes it a non-obvious and specific tool compound for probing PCFT biology and for developing novel anticancer agents.

Synthesis of Fused Heterocyclic Scaffolds for Drug Discovery Libraries

The compound's demonstrated ability to undergo efficient cyclocondensation reactions with primary amines to yield cis-2,3,3a,6a-tetrahydrofuro[2,3-c]pyrrole-4,6(5H)-diones in high yields (65-89%) [2] positions it as a valuable building block for generating diverse, three-dimensional heterocyclic frameworks. This application is particularly relevant for medicinal chemists seeking to expand the structural diversity of their compound collections.

Multifunctional Building Block for Complex Molecule Construction

The presence of both a carboxylic acid and a nitrile group on a conformationally restricted ring [3] makes this compound a strategic choice for the synthesis of complex molecular architectures. Researchers can leverage the orthogonal reactivity of these two functional groups to execute sequential transformations, thereby streamlining synthetic routes to advanced intermediates and final targets in pharmaceutical and agrochemical development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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